molecular formula C6H10N2O B1524027 1-Cyclopropylimidazolidin-2-one CAS No. 62491-84-3

1-Cyclopropylimidazolidin-2-one

Cat. No.: B1524027
CAS No.: 62491-84-3
M. Wt: 126.16 g/mol
InChI Key: GWIBJFQSKXTOLP-UHFFFAOYSA-N
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Description

1-Cyclopropylimidazolidin-2-one (molecular formula: C₆H₁₀N₂O) is a bicyclic organic compound featuring an imidazolidinone core substituted with a cyclopropyl group. Its structural identifiers include:

  • SMILES: O=C1NCCN1C1CC1
  • InChI: InChI=1S/C6H10N2O/c9-6-7-3-4-8(6)5-1-2-5/h5H,1-4H2,(H,7,9) .
    The cyclopropyl moiety introduces steric strain and unique electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

1-cyclopropylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-7-3-4-8(6)5-1-2-5/h5H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIBJFQSKXTOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707805
Record name 1-Cyclopropylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62491-84-3
Record name 1-Cyclopropylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropylimidazolidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamines with carbonyl compounds. The reaction typically requires a catalyst, such as a metal catalyst or an organocatalyst, to facilitate the formation of the imidazolidinone ring . Another method involves the diamination of olefins, where the olefin undergoes an intramolecular hydroamination to form the desired cyclic urea .

Industrial Production Methods: Industrial production of 1-Cyclopropylimidazolidin-2-one often employs scalable and efficient synthetic routes. These methods prioritize high yields, cost-effectiveness, and environmental sustainability. Catalytic processes, such as those involving metal catalysts, are commonly used to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylimidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which 1-Cyclopropylimidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The imidazolidinone ring plays a crucial role in binding to the active sites of enzymes or receptors, thereby influencing their activity .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares 1-Cyclopropylimidazolidin-2-one with structurally similar imidazolidinone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Structural Features
1-Cyclopropylimidazolidin-2-one C₆H₁₀N₂O 126.16 Cyclopropyl High ring strain, compact hydrophobic group
1-(Cyclopropylmethyl)imidazolidin-2-one C₇H₁₂N₂O 140.19 Cyclopropylmethyl Extended alkyl chain, reduced strain, increased lipophilicity
1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one C₇H₁₄N₂O₂ 158.20 2-hydroxy-2-methylpropyl Hydroxyl group enhances solubility, hydrogen bonding
1-(2-Aminoethyl)imidazolidin-2-one C₅H₁₁N₃O 129.16 Aminoethyl Additional amine group, increased polarity and reactivity
1-[2-[[2-Hydroxy-3-(2-propenyloxy)propyl]amino]ethyl]-2-imidazolidinone C₁₁H₂₁N₃O₃ 243.30 Propenyloxy-hydroxypropylaminoethyl Complex substituent with ether and hydroxyl groups; potential for polymer chemistry

Physicochemical Properties

  • Lipophilicity :

    • The cyclopropyl group in 1-Cyclopropylimidazolidin-2-one provides moderate hydrophobicity (predicted XLogP3 ≈ 0.5).
    • The cyclopropylmethyl analog (C₇H₁₂N₂O) has higher lipophilicity due to the extended alkyl chain .
    • Hydroxy-substituted derivatives (e.g., C₇H₁₄N₂O₂) show lower logP values (-1.2 to 0.1) due to hydrogen-bonding capacity .
  • Hydrogen Bonding: Hydroxyl and amine-containing derivatives (e.g., C₇H₁₄N₂O₂ and C₅H₁₁N₃O) exhibit higher hydrogen bond donor counts (2–3), enhancing solubility in polar solvents . 1-Cyclopropylimidazolidin-2-one lacks strong hydrogen bond donors, limiting aqueous solubility .

Pharmaceutical Relevance

  • 1-Cyclopropylimidazolidin-2-one: Potential as a rigid scaffold in kinase inhibitors, leveraging its strained ring to mimic transition states .
  • 1-(3-Methylphenyl)imidazolidin-2-one : Aromatic substitution enhances π-π stacking in receptor binding, studied in antipsychotic drug analogs .

Biological Activity

1-Cyclopropylimidazolidin-2-one is a heterocyclic compound with significant biological activity, particularly in pharmacological contexts. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Chemical Formula : C6H10N2O
  • CAS Number : 62491-84-3
  • Molecular Weight : 126.16 g/mol

The compound features an imidazolidinone ring with a cyclopropyl substituent, which contributes to its distinctive chemical properties and biological interactions.

1-Cyclopropylimidazolidin-2-one exhibits various mechanisms of action, including:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases, which are crucial in signaling pathways related to cell proliferation and differentiation. For instance, its interaction with c-FMS kinase is notable for its role in macrophage activation and tumor microenvironment modulation .
  • Oxidative Stress Induction : The compound can induce oxidative stress in cellular models, leading to the activation of stress response pathways. This effect may be beneficial in certain therapeutic contexts, such as cancer treatment, where oxidative stress can promote apoptosis in tumor cells.

Pharmacological Effects

Research indicates that 1-Cyclopropylimidazolidin-2-one has potential applications in:

  • Anti-cancer Therapy : Its ability to modulate kinase activity suggests a role in targeting cancer cell signaling pathways. Studies have highlighted its effectiveness against specific cancer types by disrupting the proliferation signals mediated by kinases like PDGFR and c-KIT .
  • Anti-inflammatory Properties : By affecting macrophage function through c-FMS inhibition, the compound may also exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of 1-Cyclopropylimidazolidin-2-one:

  • Case Study on Tumor Microenvironment : A study investigated the impact of 1-Cyclopropylimidazolidin-2-one on tumor-associated macrophages (TAMs). The findings indicated that treatment with the compound reduced TAM proliferation and altered cytokine profiles, suggesting potential therapeutic benefits in reducing tumor growth .
  • In Vivo Toxicology Study : An animal model study assessed the toxicity profile of 1-Cyclopropylimidazolidin-2-one at varying doses. Results showed that low doses induced mild oxidative stress without significant adverse effects, while high doses led to liver damage and metabolic disruptions.

Data Table: Biological Activity Summary

Biological ActivityMechanism of ActionTherapeutic Implications
Enzyme InhibitionInhibits c-FMS kinaseAnti-cancer therapy
Oxidative Stress InductionActivates stress response pathwaysCancer treatment
Modulation of Macrophage FunctionAlters cytokine releaseAnti-inflammatory applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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